molecular formula C8H8N4 B13092427 4-(1H-imidazol-2-yl)pyridin-3-amine

4-(1H-imidazol-2-yl)pyridin-3-amine

Cat. No.: B13092427
M. Wt: 160.18 g/mol
InChI Key: AKQHORDBTLZBKF-UHFFFAOYSA-N
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Description

4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE is a heterocyclic compound that features both imidazole and pyridine rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butylhydroperoxide (TBHP)

    Reduction: Sodium borohydride

    Substitution: Various nucleophiles, depending on the desired substitution pattern

Major Products Formed

The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure that lacks the pyridine ring but shares the imidazole moiety.

    Pyridine: Lacks the imidazole ring but is structurally similar in terms of the nitrogen-containing aromatic ring.

    2-(1H-IMIDAZOL-2-YL)-PYRIDINE: Similar structure but with different substitution patterns.

Uniqueness

4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE is unique due to its dual-ring structure, which allows it to participate in a broader range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

4-(1H-imidazol-2-yl)pyridin-3-amine

InChI

InChI=1S/C8H8N4/c9-7-5-10-2-1-6(7)8-11-3-4-12-8/h1-5H,9H2,(H,11,12)

InChI Key

AKQHORDBTLZBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=NC=CN2)N

Origin of Product

United States

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